molecular formula C25H25F3N2O3 B4517713 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one

3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one

Cat. No.: B4517713
M. Wt: 458.5 g/mol
InChI Key: WNIWRUDVPQRVRH-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a complex substitution pattern. Its structure comprises a quinolin-4(1H)-one core modified with a 4-benzylpiperidin-1-yl carbonyl group at position 3, fluorine atoms at positions 6 and 8, a 2-fluoroethyl substituent at position 1, and a methoxy group at position 5. The fluorine atoms and fluoroethyl group enhance lipophilicity and metabolic stability, while the benzylpiperidine moiety may influence receptor-binding affinity. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O3/c1-33-24-20(27)14-18-22(21(24)28)30(12-9-26)15-19(23(18)31)25(32)29-10-7-17(8-11-29)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWRUDVPQRVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)CCF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one can be contextualized by comparing it to related quinoline derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Substituents Fluorine Content Molecular Weight (g/mol) Key Properties/Applications
Target Compound Quinolin-4(1H)-one 3: 4-benzylpiperidin-1-yl carbonyl; 1: 2-fluoroethyl; 6,8: difluoro; 7: methoxy 3 F atoms ~463.46 (calculated) Enhanced lipophilicity, potential kinase inhibition
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) Quinoline 4: piperazin-1-yl; 7: chloro; difluorocyclohexyl carbonyl 2 F atoms (cyclohexyl) 393.14 Antimalarial activity, yellow oil, EI-MS: 393 (M⁺)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4(1H)-one 1: cyclopropyl; 6: fluoro; 7: chloro 1 F atom ~269.71 (calculated) Planar ring distortion, antimicrobial research

Biological Activity

The compound 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24F2N2O2C_{22}H_{24}F_2N_2O_2 with a molecular weight of approximately 396.44 g/mol. The structure features a quinoline core substituted with various functional groups that contribute to its biological activity.

The biological activity of quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antiviral Activity

Research indicates that derivatives of quinoline exhibit significant antiviral properties. For instance:

  • In vitro Studies : A study demonstrated that related compounds displayed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The fluorophenyl derivative showed a 50% cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating potential antiviral efficacy .

Antibacterial Activity

The antibacterial potential was evaluated against various strains:

Microorganism Minimum Inhibitory Concentration (MIC) [μM]
Staphylococcus aureus>100
Pseudomonas aeruginosa>100
Candida albicans>100
Aspergillus niger>100

These results suggest limited antibacterial efficacy compared to standard antibiotics like ciprofloxacin and miconazole .

Case Studies

A notable case study involved the synthesis and biological evaluation of similar piperidine derivatives, which were tested against multiple viruses and bacteria. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one

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